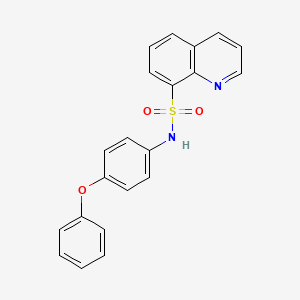

N-(4-phenoxyphenyl)quinoline-8-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-phenoxyphenyl)quinoline-8-sulfonamide” is a chemical compound with the molecular formula C21H16N2O3S and a molecular weight of 376.43 .

Synthesis Analysis

The synthesis of quinoline-sulfonamide derivatives, such as “this compound”, involves a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid . The synthesis is straightforward and efficient, involving two steps: acylation of aminoquinoline followed by complexation with metal acetate (Cu2+, Co2+ and Cd2+) or chloride (Zn2+) .Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinoline core, a sulfonamide group, and a phenoxyphenyl group .Chemical Reactions Analysis

Quinoline and its hydrogenated derivatives, including “this compound”, can be synthesized from α,β-unsaturated aldehydes . The reaction mechanisms are diverse and depend on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Physical And Chemical Properties Analysis

“this compound” is a chemical compound with the molecular formula C21H16N2O3S and a molecular weight of 376.43 . More specific physical and chemical properties were not found in the search results.科学的研究の応用

Antibacterial Activity

Research on novel quinoxaline sulfonamides, including the synthesis of different quinoxalines through the reaction of o-phenylene diamine and 2-bromoacetophenones, has shown that these compounds exhibit antibacterial activities against Staphylococcus spp. and Escherichia coli bacteria (Alavi et al., 2017). This highlights the potential of sulfonamide derivatives as antibacterial agents.

Anticancer Agents

Sulfonamide derivatives, specifically 2-(phenylsulfonyl)quinoline N-hydroxyacrylamides, have shown significant anticancer activities, with potential as potent inhibitors of histone deacetylase. These compounds demonstrated remarkable enzymatic and cellular activity against various cancer cell lines, highlighting their potential in cancer therapy (Lee et al., 2016).

Antimicrobial Evaluation

The synthesis of quinoline clubbed with sulfonamide moiety aimed at antimicrobial applications resulted in compounds displaying high activity against Gram-positive bacteria. This suggests the effectiveness of these derivatives as antimicrobial agents (Research on Chemical Intermediates, 2019).

Neuroprotective Agents

N-hydroxy derivatives of arylamines and heterocyclic amines, including sulfonamides, have been studied for their ability to be bioactivated by human liver sulfotransferases. This process is relevant for understanding the metabolic activation of carcinogens and potential neuroprotective agents (Chou et al., 1995).

Optical and Electronic Applications

Studies on the optical functions of sulfonamide derivatives have provided insights into their potential applications in materials science. For instance, the variation in substitution groups on the sulfonamide framework can influence optical properties, which is significant for developing materials with specific optical characteristics (Zeyada et al., 2013).

作用機序

Target of Action

The primary target of N-(4-phenoxyphenyl)quinoline-8-sulfonamide is the Muscle isoform 2 of Pyruvate Kinase (PKM2) . PKM2 is a key glycolytic enzyme involved in the generation of ATP and is critical for cancer metabolism . It is expressed in many human tumors and is regulated by complex mechanisms that promote tumor growth and proliferation .

Mode of Action

This compound acts as a modulator of PKM2 . Various modulators regulate PKM2, shifting it between highly active and less active states . This compound was identified in in silico studies as a potent modulator of PKM2 .

Biochemical Pathways

The action of this compound affects the glycolytic pathway, specifically the activity of the enzyme PKM2 . By modulating the activity of PKM2, this compound can influence the rate of glycolysis and thus the production of ATP within the cell .

Pharmacokinetics

Similar quinoline-sulfonamides have been studied for their adme properties . More research is needed to determine the specific ADME properties of this compound.

Result of Action

The results obtained from in vitro experiments confirmed the ability of this compound to reduce the intracellular pyruvate level in A549 lung cancer cells with simultaneous impact on cancer cell viability and cell-cycle phase distribution . Moreover, this compound exhibited more cytotoxicity on cancer cells than normal cells, pointing to high selectivity in the mode of action .

将来の方向性

特性

IUPAC Name |

N-(4-phenoxyphenyl)quinoline-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O3S/c24-27(25,20-10-4-6-16-7-5-15-22-21(16)20)23-17-11-13-19(14-12-17)26-18-8-2-1-3-9-18/h1-15,23H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALDVBVVOAOOFIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-N-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2972192.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide](/img/structure/B2972193.png)

![8-(4-fluorophenyl)-1-methyl-3-octyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2972196.png)

![N-(5-chloro-2-methoxyphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2972197.png)

![benzyl [9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/no-structure.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-cyclopropyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2972200.png)

![methyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate](/img/structure/B2972208.png)

![1-[1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2972213.png)

![3-Benzyl-8-(2-thienylcarbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2972214.png)

![N-Pyrazolo[1,5-a]pyrimidin-6-ylprop-2-enamide](/img/structure/B2972215.png)